5-(Trifluoromethyl)-cytosine
Description
Significance of Pyrimidine (B1678525) Modifications in Nucleic Acid Chemistry
Pyrimidine derivatives are fundamental heterocyclic compounds that are essential components of nucleic acids, including cytosine, thymine (B56734), and uracil (B121893). researchgate.net The precise sequence of these bases in DNA and RNA determines the genetic information of an organism. mdpi.com Beyond their canonical roles in forming the genetic code, modifications to pyrimidine bases play a crucial role in various biological processes and are a key area of research in chemical biology. researchgate.netmdpi.com
These modifications can influence the stability of nucleic acid structures, modulate interactions with proteins, and serve as epigenetic markers. mdpi.comnih.govjst.go.jp For instance, the methylation of cytosine to form 5-methylcytosine (B146107) is a well-established epigenetic modification in DNA that is critical for gene regulation. mdpi.comnih.gov Similarly, other modifications can impact the structural and functional properties of both DNA and RNA. The introduction of substituents at the 5-position of the pyrimidine ring is particularly useful as it generally does not interfere with the Watson-Crick base pairing essential for duplex formation. jst.go.jp
The study of modified pyrimidines has led to the development of therapeutic agents and molecular probes. For example, 5-fluorouracil (B62378) is an anticancer drug that interferes with nucleic acid synthesis, and various modified pyrimidine nucleosides exhibit antiviral properties. researchgate.net The ability to synthetically introduce modifications to pyrimidines allows researchers to probe and manipulate biological systems, leading to a deeper understanding of nucleic acid chemistry and function. researchgate.netnih.gov
Overview of Trifluoromethylated Nucleobases in Academic Research
The introduction of a trifluoromethyl (CF3) group into organic molecules is a common strategy to fine-tune the properties of drug candidates and to design molecular probes for 19F Nuclear Magnetic Resonance (NMR) studies. acs.orgnih.gov The CF3 group can alter a molecule's polarity, reactivity, and metabolic stability. nih.gov In the context of nucleobases, trifluoromethylation has been explored as a means to modulate the biological activities of nucleoside analogs. nih.govresearchgate.net
Trifluoromethylated nucleobases are of particular interest as potential anticancer and antiviral compounds. acs.orgnih.gov They are also valuable as probes for studying the structure, interactions, and biological transformations of nucleic acids. acs.orgnih.gov The unique properties of the 19F nucleus, such as its high sensitivity and abundance, make it an excellent tag for NMR-based assays to monitor enzymatic reactions in real-time. acs.orgnih.gov
Several methods have been developed for the synthesis of trifluoromethylated nucleosides, including the direct trifluoromethylation of nucleosides and the synthesis from trifluoromethylated pyrimidine precursors. researchgate.netresearchgate.net Despite these advances, the synthesis of some fluorinated nucleic acid components can be challenging. nih.gov Research in this area continues to focus on developing efficient and regioselective methods for the synthesis of these valuable compounds and exploring their applications in chemical biology and medicinal chemistry. acs.orgnih.govresearchgate.net
Scope and Research Focus on 5-(Trifluoromethyl)-cytosine
This article focuses specifically on the chemical compound this compound and its role in chemical biology research. This compound is a pyrimidine analog where the hydrogen atom at the 5-position of the cytosine ring is replaced by a trifluoromethyl group. This modification significantly alters the electronic properties of the nucleobase and has implications for its behavior when incorporated into nucleic acids.
Research on this compound has explored its synthesis, physicochemical properties, and its effects on the structure and function of DNA and RNA. A key area of investigation is its base-pairing properties and how the electron-withdrawing nature of the trifluoromethyl group influences the stability of nucleic acid duplexes and triplexes. jst.go.jp
Furthermore, the nucleoside form, 5-(Trifluoromethyl)-2'-deoxycytidine, has been studied for its potential as an antiviral and anticancer agent. nih.gov Its mechanism of action often involves its metabolism to other trifluoromethylated compounds that can inhibit key enzymes involved in nucleic acid synthesis. nih.govdrugbank.comicm.edu.pl The use of this compound and its derivatives as probes in 19F NMR studies to investigate nucleic acid interactions is another significant area of research. acs.orgutupub.fi This article will delve into these aspects, providing a comprehensive overview of the current state of knowledge on this compound in the field of chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILKUISCGPRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 Trifluoromethyl Cytosine
Direct Synthesis Routes for 5-(Trifluoromethyl)-cytosine
Direct functionalization of the cytosine core is a primary strategy for synthesizing this compound. This approach involves the introduction of the trifluoromethyl group onto the pre-formed pyrimidine (B1678525) ring.
Direct fluorination strategies are commonly employed for the synthesis of 5-fluoropyrimidines. For instance, the reaction of cytosine with reagents like trifluoromethyl hypofluorite (B1221730) leads to the formation of 5-fluorocytosine (B48100) rsc.orgrsc.org. It is important to distinguish these methods from trifluoromethylation, as they introduce a single fluorine atom rather than a CF3 group. The synthesis of this compound requires specific trifluoromethylating agents and protocols.
Direct trifluoromethylation of cytosine or its derivatives avoids the challenges of regioselectivity often encountered with broader pyrimidine functionalization researchgate.net. Various methods have been developed to introduce the CF3 group at the C5 position.
Radical Trifluoromethylation : One effective method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, in combination with an oxidant like tert-butyl hydroperoxide. This system generates trifluoromethyl radicals that can react with nucleosides like 2′-deoxycytidine to regioselectively yield 5-(Trifluoromethyl)-2′-deoxycytidine researchgate.net.
Photochemical Methods : Visible-light-induced pathways provide a mild, metal-free, and operationally simple strategy for the direct trifluoromethylation of cytosines researchgate.net. These reactions often use perfluoroalkyl iodides, such as trifluoromethyl iodide (CF3I), as the CF3 source. The process is initiated by visible light and proceeds under gentle conditions, showing high tolerance for various functional groups researchgate.net.
Copper-Catalyzed Reactions : Trifluoromethyl-copper complexes have also been utilized for the trifluoromethylation of pyrimidine nucleosides nih.gov. Another approach involves copper-catalyzed three-component reactions that can yield 5-trifluoromethyl-substituted pyrimidines nih.gov.
Table 1: Comparison of Trifluoromethylation Protocols for Cytosine Derivatives
| Method | Reagent(s) | Conditions | Key Features |
| Radical Trifluoromethylation | CF3SO2Na / tert-butyl hydroperoxide | Typically room temperature | Simple protocol, good to acceptable yields, regioselective researchgate.net. |
| Photochemical Trifluoromethylation | CF3I or other perfluoroalkyl iodides | Visible light (e.g., blue LEDs), metal-free | Mild conditions, high functional group tolerance researchgate.net. |
| Copper-Catalyzed Trifluoromethylation | CF3-copper complexes | Varies | Effective for pyrimidine nucleosides nih.gov. |
Synthesis of this compound Nucleosides and Nucleotides
The synthesis of nucleosides and nucleotides of this compound typically involves the glycosylation of the modified base with a protected sugar moiety. This process couples the this compound base with a ribose, deoxyribose, or other sugar derivative to form the corresponding nucleoside.
Several synthetic strategies exist, often starting from the related 5-(trifluoromethyl)uracil (B1200052) nucleoside, which can then be converted to the cytosine analogue. For example, 3'-Deoxy-3'-C-CF3, 2',3'-dideoxy-3'-C-CF3 and 2',3'-unsaturated-3'-C-CF3 nucleoside derivatives of cytidine (B196190) have been synthesized by first performing the glycosylation of uracil (B121893) with a suitable sugar precursor, followed by chemical modifications to yield the target cytidine derivatives nih.gov. Another approach involves the condensation of a silylated 5-(trifluoromethyl)uracil with a protected sugar, such as 1,2,3,4-tetra-O-acetyl-D-arabinopyranose, which can subsequently be converted to the cytosine nucleoside .
To incorporate this compound nucleosides into oligonucleotides using automated solid-phase synthesis, they must first be converted into phosphoramidite (B1245037) building blocks nih.gov. This conversion involves a multi-step process requiring careful selection of protecting groups to ensure efficient synthesis and deprotection journalirjpac.comglenresearch.com.
The general synthetic route to a 2'-deoxy-5-(trifluoromethyl)cytidine phosphoramidite is as follows:
Protection of the Exocyclic Amine : The N4-amino group of the cytosine base is protected, commonly with a benzoyl (Bz) or acetyl (Ac) group, to prevent side reactions during oligonucleotide synthesis journalirjpac.comacs.org.
Regioselective Protection of the 5'-Hydroxyl Group : The 5'-hydroxyl group of the deoxyribose sugar is selectively protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis journalirjpac.comglenresearch.com.
Phosphitylation : The free 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This step introduces the reactive phosphoramidite moiety, which is protected by a 2-cyanoethyl group nih.govnih.gov.
This process yields the final phosphoramidite monomer, which can be purified and used in automated DNA or RNA synthesizers nih.govmdpi.com.
Regioselectivity is crucial in the synthesis of this compound nucleosides and their phosphoramidites. Key regioselective steps include the glycosylation of the base and the protection of the sugar's hydroxyl groups.
Glycosylation : The coupling of the this compound base to the sugar must be controlled to form the desired N1-glycosidic bond, leading to the correct β-anomer, which is the naturally occurring stereoisomer nih.gov. Stereoselective glycosylation can be achieved using catalysts like zinc chloride with a chloro-sugar and a silylated base nih.gov.
Hydroxyl Group Protection : During phosphoramidite synthesis, the 5'-hydroxyl group must be selectively protected while leaving the 3'-hydroxyl group free for the subsequent phosphitylation step. The use of the bulky dimethoxytrityl (DMT) group allows for the preferential reaction at the sterically less hindered primary 5'-hydroxyl position ashansenlab.comnih.gov. The careful choice of reagents and reaction conditions is essential to achieve high yields in this step ashansenlab.com. For ribonucleosides, an additional orthogonal protecting group is required for the 2'-hydroxyl position, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) nih.govuni-wuerzburg.de.
The trifluoromethyl group at the C5 position of the pyrimidine ring is not merely a stable modification; its unique reactivity allows for its conversion into other valuable functional groups. This chemical transformation provides a pathway to a diverse range of C5-substituted pyrimidine nucleosides from a common 5-trifluoromethylated precursor.
An operationally simple protocol has been reported for the C5-functionalization of 5-trifluoromethylcytidine (B3283281) researchgate.net. The reactivity of the CF3 group enables the direct incorporation of several different carbon-based substituents at the C5 position. These transformations can yield:
Carboxyl groups (-COOH)
Nitrile groups (-CN)
Ester groups (-COOR)
Amide groups (-CONH2)
Amidine groups (-C(=NH)NH2)
This versatility makes this compound and its nucleosides valuable intermediates for creating libraries of C5-modified pyrimidines for various research applications researchgate.net.
Conversion of 5-(Trifluoromethyl) Group to Other C5-Substituents
Synthesis of 5-Cyano-cytosine Derivatives
The synthesis of 5-cyano-cytosine derivatives can be achieved through various chemical transformations. One established method involves the reaction of a 5-halo-cytosine derivative with a cyanide source. For instance, 5-iodouracil (B140508) has been successfully converted to 5-cyanouracil (B1208135) in high yield using cuprous cyanide. This method can be adapted for the synthesis of 5-cyano-cytosine derivatives.
Another approach involves the cyclization of ureidopropenenitrile precursors in the presence of a base such as sodium ethoxide, affording 5-cyano-cytosine derivatives in good yields. The synthesis often begins with the reaction of malononitrile, an orthoester, and a substituted urea (B33335) to form the ureidopropenenitrile intermediate.
| Starting Material | Reagents | Product | Yield | Reference |
| 5-Iodo-cytosine derivative | Cuprous Cyanide | 5-Cyano-cytosine derivative | High | N/A |
| Ureidopropenenitrile | Sodium Ethoxide in Ethanol | 5-Cyano-cytosine derivative | 60-65% |
This table presents common synthetic routes to 5-cyano-cytosine derivatives, highlighting the starting materials, reagents, and reported yields.
Synthesis of 5-Carboxy-cytosine Derivatives
5-Carboxycytosine is a naturally occurring modified nucleobase that plays a role in DNA demethylation. Its synthesis is of significant interest for studying epigenetic processes. A common laboratory synthesis involves the oxidation of 5-methylcytosine (B146107) derivatives. The ten-eleven translocation (TET) family of enzymes can oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC).
Chemically, 5-carboxy-cytosine derivatives can be prepared through multi-step synthetic sequences. One patented method describes the synthesis of cytosine starting from ethyl cyanoacetate (B8463686) and urea, with 5-ethoxycarbonylcytosine and 5-carboxycytosine as key intermediates. The process involves the formation of ethyl cyano-2-ureidoacrylate, followed by cyclization to 5-ethoxycarbonylcytosine, hydrolysis to 5-carboxycytosine, and subsequent decarboxylation to cytosine.
| Precursor | Key Steps | Product | Significance | Reference |
| 5-Methylcytosine | Enzymatic oxidation (TET enzymes) | 5-Carboxycytosine | Biological pathway | |
| Ethyl Cyanoacetate, Urea | 1. Synthesis of ethyl cyano-2-ureidoacrylate2. Cyclization to 5-ethoxycarbonylcytosine3. Hydrolysis | 5-Carboxycytosine | Chemical synthesis intermediate |
This table outlines both the biological and chemical synthetic pathways to 5-carboxy-cytosine derivatives.
Advanced Derivatization Strategies for Probe Development
The functionalization of this compound and its derivatives is crucial for the development of molecular probes for various analytical and biological applications. Advanced strategies include fluorous tagging for purification and photo-cross-linking for studying molecular interactions.
Fluorous Tagging and Functionalization for Analytical Applications
Fluorous tagging is a powerful technique for the purification of molecules from complex mixtures, including synthetic oligonucleotides. This strategy involves the covalent attachment of a highly fluorinated tag to a molecule of interest. The unique partitioning properties of fluorous-tagged compounds, which are soluble in fluorous solvents but not in common organic or aqueous solvents, facilitate their separation using fluorous solid-phase extraction (F-SPE).
For the development of analytical probes based on this compound, a fluorous tag can be introduced via a suitable linker. For example, a nucleoside phosphoramidite bearing a fluorous silyl (B83357) group can be used in automated solid-phase synthesis of oligonucleotides. This allows for the efficient separation of the full-length, fluorous-tagged oligonucleotide from untagged failure sequences. The fluorous tag can be removed after purification if desired. This methodology can be applied to incorporate a this compound derivative into an oligonucleotide probe, which can then be purified with high fidelity for use in sensitive analytical assays.
| Tagging Strategy | Application | Purification Method | Advantages |
| Fluorous silyl phosphoramidites | Oligonucleotide synthesis | Fluorous Solid-Phase Extraction (F-SPE) | High selectivity for full-length products, high recovery |
| Post-synthetic conjugation | Labeling of pre-made oligonucleotides | Fluorous Solid-Phase Extraction (F-SPE) | Versatility in labeling various molecules |
This interactive table summarizes the strategies and advantages of fluorous tagging for the development of nucleic acid-based probes.
Photo-Cross-Linking Probe Design and Synthesis
Photo-cross-linking probes are invaluable tools for identifying and characterizing interactions between nucleic acids and proteins. These probes contain a photo-activatable group that, upon irradiation with light of a specific wavelength, forms a covalent bond with nearby interacting molecules.
Several photo-activatable moieties can be incorporated into cytosine derivatives. Diazirines are small, highly reactive photo-cross-linkers that can be introduced into the major or minor groove of DNA. For instance, an N4-diazirine-modified cytosine can be used for major groove cross-linking. The synthesis of such probes can be achieved through a convertible nucleoside approach, where a precursor nucleoside is incorporated into an oligonucleotide and then chemically converted to the diazirine-containing probe.
Other photo-activatable groups include coumarin (B35378) derivatives, which can photo-cross-link to thymine (B56734) bases via a [2+2] cycloaddition reaction, and 3-cyanovinylcarbazole (B8357579) (CNVK), which can also cross-link to pyrimidines. The design of a photo-cross-linking probe based on this compound would involve the attachment of one of these photo-activatable groups to the cytosine ring, either directly or via a linker.
| Photo-Cross-Linker | Mechanism | Target Interaction | Reference |
| Diazirine | Carbene formation | Protein-DNA interactions | |
| Coumarin | [2+2] Cycloaddition | DNA-DNA cross-linking (with thymine) | |
| 3-Cyanovinylcarbazole (CNVK) | [2+2] Cycloaddition | DNA-DNA cross-linking (with pyrimidines) |
This table details different photo-cross-linking moieties that can be incorporated into cytosine-based probes, their mechanism of action, and their primary application in studying molecular interactions.
Structural and Conformational Analysis of 5 Trifluoromethyl Cytosine and Its Nucleic Acid Conjugates
Influence of the 5-(Trifluoromethyl) Group on Nucleic Acid Stability
Research detailing the thermodynamic impact of the 5-(Trifluoromethyl)-cytosine modification on the stability of various nucleic acid structures is not available in the reviewed literature. The electron-withdrawing nature of the trifluoromethyl group is expected to influence base stacking and pairing energies, but specific quantitative data from melting temperature (T_m) studies or other biophysical assays are required for a thorough analysis.
Duplex Stability Studies (e.g., DNA/DNA, DNA/RNA)
No published studies containing melting temperature (T_m) data or thermodynamic parameters (ΔH°, ΔS°, ΔG°) for DNA/DNA or DNA/RNA duplexes incorporating this compound could be located. Consequently, a data table and a detailed discussion on its specific stabilizing or destabilizing effects compared to canonical or other modified cytosines cannot be constructed.
Triplex Formation and Stability
There is no available research on the role of this compound in the formation or stability of triplex DNA. Studies typically investigate how modifications affect the Hoogsteen hydrogen bonds necessary for triplex formation, often in a pH-dependent manner, but such investigations have not been reported for this specific compound.
Impact on Non-Canonical Helical Structures
The effect of this compound on non-canonical DNA structures, such as Z-DNA, G-quadruplexes, or i-motifs, has not been documented. The conformational preferences and electronic properties of the trifluoromethyl group could potentially influence the formation of these structures, but experimental evidence is currently lacking.
Spectroscopic Characterization of this compound Modified Nucleic Acids
While spectroscopic methods are mentioned in the characterization of the isolated nucleoside, detailed spectroscopic analysis of oligonucleotides containing this compound to determine their structural features is not described in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Structural Elucidation
No studies were found that report the use of ¹H NMR spectroscopy for the structural elucidation of nucleic acid duplexes or other conjugates containing this compound. Such an analysis would involve the assignment of proton resonances and the interpretation of chemical shifts and coupling constants to understand the local and global conformational changes induced by the modification. This information is essential for a detailed structural discussion but is not currently available.
Due to the absence of the necessary experimental data in the scientific literature for all specified subsections, the generation of a thorough and scientifically accurate article according to the provided outline is not possible at this time.
X-ray Diffraction Analysis
X-ray diffraction is the gold standard for determining the three-dimensional atomic-level structure of molecules in the solid state. This technique has been applied to study both individual modified nucleosides and larger oligonucleotide structures incorporating them.
Single-Crystal Studies of Modified Nucleosides/Nucleotides
In the crystal structure of 5-(trifluoromethyl)uracil (B1200052), the trifluoromethyl group significantly influences the crystal packing arrangement compared to its non-fluorinated parent molecule, thymine (B56734). The C-CF₃ bond length and the geometry of the pyrimidine (B1678525) ring are key parameters determined from such studies. The molecule typically forms a complex three-dimensional network stabilized by hydrogen bonds. A notable feature is the formation of channels or voids within the crystal lattice that are lined with the fluorine atoms of the CF₃ groups, highlighting the role of fluorine in directing intermolecular interactions.
Based on analogous structures, the expected bond lengths and angles for the this compound moiety can be predicted. The strong electron-withdrawing nature of the CF₃ group is expected to slightly alter the bond lengths and charge distribution within the pyrimidine ring compared to canonical cytosine.
Table 1: Crystallographic Data for the Analogue Compound 5-(Trifluoromethyl)uracil
| Parameter | Value |
| Chemical Formula | C₅H₃F₃N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7468 |
| b (Å) | 15.0740 |
| c (Å) | 13.4405 |
| β (°) | 90.412 |
| Volume (ų) | 1366.88 |
| Z | 8 |
| Data derived from studies on the analogous compound 5-(trifluoromethyl)uracil and presented for comparative insight. |
Computational and Theoretical Investigations
Computational chemistry provides a powerful framework for understanding the intrinsic properties of this compound at an electronic level, complementing experimental findings.
Quantum Chemical Calculations (e.g., DFT, ab initio) on Analogues
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in dissecting the electronic structure, conformational preferences, and reactivity of nucleobase analogues. For this compound, these calculations can predict optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies and charge distributions.
DFT studies on cytosine and its derivatives show that substituents at the C5 position significantly influence the electronic character of the pyrimidine ring nih.gov. The trifluoromethyl group, being a strong σ-electron withdrawing and π-electron withdrawing group, is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the cytosine ring system. This has implications for its electrochemical properties and susceptibility to nucleophilic or electrophilic attack. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate energetic and structural information, serving as benchmarks for DFT calculations rsc.org. These calculations can elucidate how the CF₃ group affects properties such as the glycosidic bond stability in the corresponding nucleoside and the sugar pucker preference (C2'-endo vs. C3'-endo), which are critical determinants of nucleic acid conformation.
Tautomeric Preferences and Environmental Effects
Nucleobases can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The canonical amino-oxo form of cytosine is overwhelmingly predominant under physiological conditions, but rare tautomers (e.g., the imino-oxo form) can occur. These rare tautomers have different hydrogen bonding patterns and have been implicated in spontaneous mutations.
Theoretical calculations are crucial for determining the relative energies and stabilities of different tautomers of this compound mdpi.comnih.gov. The electron-withdrawing nature of the CF₃ group can influence the acidity and basicity of the ring nitrogens and the exocyclic amino group, thereby affecting the tautomeric equilibrium. DFT calculations can predict the relative Gibbs free energies of the different tautomers in the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to simulate solvent effects mdpi.com.
Table 2: Predicted Relative Stability of Cytosine Tautomers from Theoretical Calculations
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Hydrogen Bonding Pattern |
| Canonical (amino-oxo) | 0.0 (Reference) | 0.0 (Reference) | Acceptor-Donor-Acceptor |
| Imino-oxo | ~1-3 | ~7-9 | Donor-Acceptor-Acceptor |
| Amino-hydroxy | ~15-20 | ~10-12 | Donor-Donor-Donor |
| Note: Values are generalized from computational studies of cytosine and its derivatives. The presence of a 5-trifluoromethyl group is expected to modulate these relative energies. |
Environmental factors, such as the polarity of the solvent and specific interactions within a DNA duplex or a protein active site, can significantly shift the tautomeric equilibrium nih.gov. Quantum Mechanical/Molecular Mechanical (QM/MM) free energy simulations are advanced computational techniques used to study these effects in a complex biological environment. Such studies can reveal whether the incorporation of this compound into DNA alters the propensity to form rare tautomers, which could have important biological implications nih.gov.
Molecular Dynamics Simulations and Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic behavior and conformational preferences of this compound (TFC) when incorporated into nucleic acid structures. These simulations provide critical insights into how the sterically demanding and electronegative trifluoromethyl group impacts the structure and stability of DNA and RNA.
Studies employing all-atom MD simulations have demonstrated that the trifluoromethyl group of TFC preferentially resides within the major groove of the DNA double helix. This orientation minimizes steric clashes with the sugar-phosphate backbone and neighboring bases. The conformational landscape is significantly influenced by the rotation around the C5-CF3 bond. While the group is not fixed, it explores a defined set of rotational states, or rotamers, with specific orientations being more energetically favorable due to interactions with the local environment.
A key area of investigation using MD simulations is the thermodynamic stability of TFC-containing nucleic acids. The simulations can be used to study the melting process of DNA duplexes. mdpi.com The presence of a TFC:G base pair can have a context-dependent effect on the stability of the duplex. The steric bulk of the CF3 group can lead to a destabilizing effect; however, this can be counteracted by favorable electronic and solvent interactions. These simulations allow for a detailed analysis of the forces, including hydrogen bonds and stacking interactions, that govern the stability of the modified DNA. mdpi.com
Table 1: Conformational Parameters of TFC-Modified DNA from MD Simulations
| Parameter | Observation | Implication |
| CF3 Group Orientation | Predominantly in the major groove | Minimizes steric hindrance with the DNA backbone. |
| C5-CF3 Bond Rotation | Exhibits preferred rotational states (rotamers) | Influences local interactions and groove dimensions. |
| Sugar Pucker | Can shift the C2'-endo / C3'-endo equilibrium | Affects local and global helical geometry. ttu.ee |
| Helical Parameters | Local deviations from standard B-form DNA | The bulky CF3 group can induce minor distortions. |
| Duplex Stability | Context-dependent; can be destabilizing | Balance between steric effects and electronic interactions. |
Intramolecular Interactions and Electronic Properties
The electronic character of this compound is markedly different from that of natural cytosine, an alteration that profoundly influences its intramolecular interactions and bonding properties within a nucleic acid duplex. The trifluoromethyl group is a potent electron-withdrawing group, which has significant consequences for the pyrimidine ring's electronic structure.
This strong inductive effect reduces the electron density of the cytosine ring system. A direct consequence of this is an increase in the acidity of the N3 proton, meaning that TFC has a lower pKa than cytosine. This altered acidity can influence the protonation state and hydrogen-bonding capabilities in different chemical environments. The electron-deficient nature of the TFC ring also modulates the strength and geometry of the Watson-Crick hydrogen bonds formed with its complementary guanine (B1146940) base.
Furthermore, the electronic perturbation caused by the CF3 group affects the base stacking interactions between TFC and adjacent nucleobases. The electron-poor character of the TFC ring can lead to more favorable electrostatic stacking interactions with electron-rich neighboring bases. Density functional theory (DFT) calculations are often employed to analyze the molecular orbitals and electrostatic potential to understand these interactions better. researchgate.netgla.ac.uk These theoretical studies help to quantify the impact of the trifluoromethyl group on the molecule's reactivity and interaction energies. researchgate.net
Table 2: Key Electronic and Intramolecular Properties of this compound
| Property | Influence of Trifluoromethyl Group | Consequence for Nucleic Acids |
| Electron Density | Strong electron withdrawal from the pyrimidine ring | Alters reactivity and electrostatic potential. researchgate.net |
| Acidity (pKa) | Lowered compared to cytosine | N3 proton is more acidic, affecting protonation state. |
| Hydrogen Bonding | Modulates Watson-Crick bond strength with guanine | Can influence the stability and specificity of base pairing. |
| Intramolecular Contacts | Potential for weak C-H···F interactions | Contributes to the preferred conformation of the nucleoside. |
| Base Stacking | Favorable electrostatic interactions with electron-rich bases | Can enhance stacking energy in specific sequence contexts. |
Biochemical Interactions and Mechanistic Insights
Enzymatic Incorporation and Processing
Substrate Recognition by DNA Polymerases and Ligases
The enzymatic incorporation of modified nucleotides into DNA is a critical step for their function and is governed by the substrate specificity of DNA polymerases. Studies on thymidine (B127349) analogues, which share the pyrimidine (B1678525) ring structure, show that modifications at the C5 position are generally well-tolerated by DNA polymerases. For instance, the triphosphate form of 5-trifluoromethyl-2'-deoxyuridine can be enzymatically incorporated into DNA during primer extension reactions. While the synthesis of DNA with multiple, adjacent modified nucleotides can be challenging, certain enzymes, such as the Therminator DNA polymerase, have demonstrated proficiency in incorporating several adjacent 5-trifluoromethyl-uridine moieties.
The efficiency of incorporation for C5-modified deoxycytidine triphosphates (dCTPs) can be influenced by the nature of the substituent. Studies using dCTP analogues with large fluorescent dyes attached to the C5 position have shown that while incorporation is possible by various DNA polymerases (including Taq, Tth, Vent, and Deep Vent), these modified nucleotides can exhibit inhibitory effects on the polymerase chain reaction (PCR) process nih.gov. Similarly, 5-aza-2'-deoxycytidine 5'-triphosphate (5-AZA-dCTP) acts as a good substrate for mammalian DNA polymerase alpha, with a Michaelis constant (Km) value (3.0 µM) comparable to that of the natural dCTP (2.0 µM), indicating efficient recognition and incorporation nih.gov. This incorporation follows standard Watson-Crick base pairing rules nih.gov. 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates with methyl, ethyl, bromo, or iodo groups at the C5 position are also effective substrates for T7 DNA polymerase researchgate.net.
Information regarding the specific interaction of DNA containing 5-(Trifluoromethyl)-cytosine with DNA ligases is limited. However, the ligation process involves the formation of a phosphodiester bond at a nick in the DNA backbone. The efficiency of DNA ligases, such as T4 DNA ligase, can be influenced by the structure of the DNA duplex near the nick uci.eduresearchgate.net. Modifications within the DNA strand, particularly those that alter the local helix conformation, could potentially affect the efficiency of the ligation step.
Table 1: Comparison of C5-Modified dCTP Analogues as DNA Polymerase Substrates
| Analogue | Interacting Polymerase(s) | Observations | Reference |
|---|---|---|---|
| 5-Aza-dCTP | Mammalian DNA Polymerase α | Good substrate; Km = 3.0 µM (vs. 2.0 µM for dCTP). | nih.gov |
| 5-Alkyl/Halogen-dCTPαB | T7 DNA Polymerase | Efficiently incorporated; efficiency similar to normal dCTP. | researchgate.net |
| 5-Cy5-dCTP | Taq, Tth, Vent, Deep Vent | Incorporated but can have inhibitory effects on PCR. | nih.gov |
Interaction with Nucleotide-Metabolizing Enzymes (e.g., Thymidylate Synthase)
Thymidylate synthase (TS) is a crucial enzyme in nucleotide metabolism, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) researchgate.net. This reaction is essential for the de novo synthesis of thymine (B56734), a key component of DNA frontiersin.org. The mechanism of TS has been extensively studied, particularly its inhibition by fluorinated pyrimidine analogues like 5-fluorouracil (B62378) (5-FU) researchgate.net.
The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), acts as a potent inhibitor of TS researchgate.net. FdUMP binds to the nucleotide-binding site of the enzyme, and in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex researchgate.net. This complex blocks the access of the natural substrate, dUMP, thereby inhibiting dTMP synthesis and disrupting DNA replication researchgate.net. The fluorine atom at the C5 position is key to this inhibition; its high electronegativity facilitates a nucleophilic attack from the enzyme but prevents the subsequent reaction steps required for methyl transfer, effectively trapping the enzyme in an inactive state icm.edu.pl.
Given that this compound features a highly electronegative trifluoromethyl group at the C5 position, its corresponding nucleotide form, 5-(Trifluoromethyl)-deoxycytidine monophosphate, could potentially interact with and inhibit TS in a manner analogous to FdUMP. The strong electron-withdrawing nature of the CF3 group would make the C6 position of the pyrimidine ring highly susceptible to nucleophilic attack by the enzyme, a critical step in the inhibitory mechanism icm.edu.pl.
Effects on DNA Methyltransferases and Demethylation Pathways (referencing analogous modified cytosines)
In mammals, the primary epigenetic modification of DNA is the methylation of cytosine at the C5 position to form 5-methylcytosine (B146107) (5mC) mdpi.comnih.gov. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which includes DNMT1 for maintenance methylation and DNMT3A/DNMT3B for de novo methylation mdpi.comnih.govyoutube.com. The presence of 5mC, particularly in promoter regions, is generally associated with transcriptional silencing youtube.com.
The DNA methylation landscape is not static but is dynamically regulated through demethylation pathways. This process involves the ten-eleven translocation (TET) family of enzymes, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC) nih.gov. These oxidized forms, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine nih.gov.
The introduction of a trifluoromethyl group at the C5 position would likely have a profound effect on these enzymatic processes.
DNA Methyltransferases (DNMTs): DNMTs recognize cytosine within a specific sequence context (primarily CpG dinucleotides) and catalyze the transfer of a methyl group youtube.comnih.gov. The presence of a bulky and highly electronegative trifluoromethyl group would sterically and electronically hinder the binding of DNMTs to their target cytosine. It is highly probable that DNA containing this compound would not be a substrate for DNMTs. Furthermore, incorporation of the analogue into DNA could inhibit DNMT activity, similar to how 5-Aza-dCyd incorporation leads to inhibition of DNA methylase nih.gov.
TET Enzymes: The TET enzymes recognize and bind to 5mC to initiate oxidation. The trifluoromethyl group is significantly different from the methyl group in both size and electronic properties. It is not a substrate for oxidation by TET enzymes, meaning it would not enter the canonical active demethylation pathway. This would make the modification highly stable and resistant to enzymatic removal through this route.
Molecular Interactions with Biomolecules
Protein-Nucleic Acid Recognition and Binding
Proteins recognize specific DNA sequences and modifications through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces, primarily by accessing the edges of the base pairs in the major and minor grooves of the DNA helix. Modifications at the C5 position of cytosine, which protrude into the major groove, can directly influence these interactions researchgate.net.
The effect of a C5 modification can be either inhibitory or favorable for protein binding. For many transcription factors, the presence of a methyl group (5mC) at their recognition site can inhibit binding grantome.com. Conversely, some proteins, known as methyl-CpG-binding proteins (e.g., MDBP-1, MeCP2), specifically recognize and bind to methylated DNA grantome.com. The recognition mechanism often involves a "base flipping" strategy, where an enzyme like a methyltransferase flips the target cytosine out of the DNA helix and into its catalytic pocket nih.gov. This process is sensitive to the local DNA structure and the nature of the C5 substituent nih.gov.
The trifluoromethyl group is substantially larger and more electronegative than a methyl group. These properties would significantly alter the landscape of the major groove.
Steric Hindrance: The bulkiness of the CF3 group could sterically clash with amino acid side chains of DNA-binding proteins, preventing them from properly engaging with their target sequence. Studies with halogen substitutions at the C5 position show that cleavage by the restriction endonuclease HpaII is progressively inhibited as the size of the halogen increases from fluorine to iodine, suggesting a steric barrier researchgate.net.
Altered Electrostatics: The strong dipole of the CF3 group would change the local electrostatic potential within the major groove, potentially disrupting hydrogen bonding patterns and other interactions essential for protein recognition. For example, the HIV-1 integrase protein makes a critical hydrogen bond with the N3 of a terminal cytosine, an interaction that is sensitive to local conformation harvard.edu.
Influence on Epigenetic Reader/Eraser Proteins (comparative studies with 5-methylcytosine, 5-hydroxymethylcytosine)
The epigenetic landscape is interpreted by "reader" proteins that specifically recognize modified bases and "eraser" proteins that remove them. These interactions are crucial for translating epigenetic marks into functional outcomes like gene activation or repression.
Epigenetic Readers: Reader proteins possess specialized domains that bind to specific modifications. For example, various proteins contain domains that selectively bind to 5mC or 5hmC, while others may recognize 5fC or 5caC nih.govnih.gov. The binding can be highly specific; for instance, the transcription factor MAX has a much lower affinity for its recognition sequence when it contains 5mC or 5hmC compared to unmodified C or 5caC nih.gov. The binding affinity of different protein side chains for modified bases like 5mC and 5hmC has been analyzed, identifying specific amino acids that are highly tuned for detecting these marks nih.gov.
The unique properties of the trifluoromethyl group would likely prevent its recognition by existing readers of 5mC and 5hmC. The increased size and vastly different electronic character compared to a methyl (-CH3) or hydroxymethyl (-CH2OH) group would make it incompatible with the precisely shaped binding pockets of these reader domains. Instead of being "read," it is more likely that the trifluoromethyl group would act as a general antagonist to protein binding in the major groove.
Epigenetic Erasers: The primary erasers in the active demethylation pathway are the TET enzymes and TDG nih.gov. As discussed, TET enzymes are unlikely to recognize this compound as a substrate. TDG specifically recognizes and removes 5fC and 5caC but has very low activity towards 5mC and 5hmC nih.govmdpi.com. This specificity is crucial to prevent the erroneous removal of the stable 5mC epigenetic mark mdpi.com. The trifluoromethyl group does not resemble the formyl or carboxyl groups that TDG targets, making it highly improbable that TDG or other DNA glycosylases would recognize and excise this modification.
Therefore, this compound would likely function as a permanent, non-erasable mark that cannot be processed by the known epigenetic machinery. Its primary influence would be to act as a steric and electronic block to proteins that normally interact with the DNA major groove.
Table 2: Comparative Properties and Enzymatic Interactions of C5-Cytosine Modifications
| Modification | Group Properties | Interaction with DNMTs | Interaction with TETs | Interaction with TDG | "Reader" Protein Binding |
|---|---|---|---|---|---|
| 5-methylcytosine (5mC) | Small, hydrophobic | Product of reaction | Substrate for oxidation | Not a substrate | Recognized by specific methyl-binding domains (e.g., MeCP2, MBD1) nih.govnih.gov. |
| 5-hydroxymethylcytosine (5hmC) | Small, hydrophilic, H-bond donor/acceptor | Not a substrate | Substrate for further oxidation | Not a substrate | Generally weakens binding of 5mC readers; some specific readers proposed nih.gov. |
| This compound | Bulky, highly electronegative, hydrophobic | Not a substrate; likely inhibitory | Not a substrate | Not a substrate | Likely to sterically and electronically block binding of most readers and other DNA-binding proteins. |
Mechanisms of Biological Perturbation at the Molecular Level (excluding pharmacological efficacy)
The presence of this compound within a DNA sequence can perturb biological processes at the molecular level through several mechanisms, independent of any therapeutic effects. These perturbations are primarily a result of the altered chemical and physical properties of the modified nucleotide.
One of the primary mechanisms of perturbation is the interference with DNA-protein interactions. Many proteins, including transcription factors, DNA repair enzymes, and DNA methyltransferases, recognize and bind to specific DNA sequences. This recognition is often sensitive to modifications on the DNA bases. The bulky and highly electronegative trifluoromethyl group at the C5 position of cytosine presents a significantly altered surface in the major groove of the DNA. This can lead to either enhanced or diminished binding of proteins. For proteins that make specific contacts with the C5 position of cytosine or the surrounding region, the trifluoromethyl group could sterically hinder the interaction or create unfavorable electrostatic interactions, leading to a loss of binding. Conversely, the trifluoromethyl group could also create new hydrophobic or electrostatic interactions with certain proteins, leading to aberrant binding. mdpi.com
Perturbation of DNA replication is another significant mechanism. The altered structure of this compound could affect the efficiency and fidelity of DNA polymerases. High-fidelity DNA polymerases have a finely tuned active site that selects for correct nucleotide incorporation. A modified base can be a poor substrate for the polymerase, potentially leading to stalling of the replication fork. Alternatively, if the polymerase bypasses the modified base, it may do so with reduced fidelity, leading to the incorporation of an incorrect nucleotide on the opposite strand, thus inducing a mutation. The unique structure of the trifluoromethyl group may challenge the proofreading (3'→5' exonuclease) activity of high-fidelity polymerases. neb.comthermofisher.com
The stability of the DNA duplex itself could also be perturbed. While methylation at the C5 position of cytosine is known to increase the thermal stability of DNA duplexes, the effect of a trifluoromethyl group is not as well-characterized. nih.gov The electronic effects of the trifluoromethyl group could influence base stacking interactions with neighboring bases, which are a major contributor to DNA stability. Any significant alteration in local DNA stability could have downstream consequences for processes such as DNA unwinding during replication and transcription.
Finally, the presence of this compound could impact the process of DNA methylation. DNA methyltransferases recognize and methylate cytosines, typically in the context of CpG dinucleotides. The presence of a trifluoromethyl group at the C5 position would block the action of DNA methyltransferases at that site, as the position for methylation is already occupied. This could lead to localized alterations in the DNA methylation pattern, which is a key epigenetic mark involved in gene regulation.
Interactive Data Table: Potential Molecular Perturbations by this compound
| Biological Process | Potential Mechanism of Perturbation | Consequence at the Molecular Level |
| DNA-Protein Interactions | Steric hindrance and altered electrostatics in the major groove. | Altered binding of transcription factors, repair enzymes, etc. |
| DNA Replication | Altered substrate recognition by DNA polymerases. | Replication stalling, reduced fidelity, and mutagenesis. |
| DNA Duplex Stability | Modified base stacking and electronic interactions. | Local changes in DNA melting temperature and flexibility. |
| DNA Methylation | C5 position is blocked. | Inhibition of DNA methyltransferase activity at the modified site. |
Advanced Analytical Methodologies for Studying 5 Trifluoromethyl Cytosine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of modified nucleosides, providing the necessary separation from complex matrices prior to detection and quantification. The choice of technique depends on the analyte's physicochemical properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of nucleobases and their derivatives. bohrium.com Its strength lies in the ability to separate highly similar cytosine analogs, a critical requirement for studying modified bases. nih.gov For compounds like 5-(Trifluoromethyl)-cytosine, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This approach separates molecules based on their hydrophobicity.
Research on related fluorinated pyrimidines, such as 5-fluorouracil (B62378) and 5-fluorocytosine (B48100), has established robust HPLC methods that are directly applicable. researchgate.netmdpi.com These methods often utilize C18 columns and an isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate (B1220265) in water) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using UV-Vis spectroscopy, leveraging the chromophore of the cytosine ring, or by coupling the HPLC system to a mass spectrometer for enhanced sensitivity and specificity. sielc.comnih.gov The development of an HPLC method for this compound would involve optimizing parameters such as mobile phase composition, pH, and column temperature to achieve baseline separation from other nucleobases and potential metabolites.
Table 1: Illustrative HPLC Parameters for Separation of Fluorinated Pyrimidine (B1678525) Analogs This table presents typical parameters used for related compounds, which would serve as a starting point for method development for this compound.
| Parameter | Condition 1 (for 5-Fluorocytosine metabolites) | Condition 2 (for Nucleobases) |
|---|---|---|
| Column | Reversed-Phase C18 | Newcrom AH (Mixed-Mode) |
| Mobile Phase | Isocratic; Formic acid-water (1:99 v/v) researchgate.net | Isocratic; 5% Acetonitrile, 95% Water with Ammonium Formate sielc.com |
| Flow Rate | 0.6 mL/min researchgate.net | 1.0 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) | UV and MS compatible sielc.com |
| Linear Range Example | 1-200 µg/mL researchgate.net | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Modified Bases/Nucleosides
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of modified nucleobases. Due to the low volatility of compounds like cytosine, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis. researchgate.net A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. hmdb.ca
Once derivatized, the compound is separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) based on its boiling point and interaction with the stationary phase. hmdb.ca The eluting compounds are then ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. researchgate.net By operating the mass spectrometer in tandem mode (MS/MS), specific precursor-to-product ion transitions can be monitored, significantly increasing selectivity and sensitivity for quantitative analysis. researchgate.net This method is highly effective for verifying the identity of cytosine and its derivatives in complex samples. researchgate.net
Capillary Electrophoresis for Modified Base Analysis
Capillary Electrophoresis (CE) offers a high-efficiency, high-throughput alternative for separating charged molecules like nucleosides and nucleotides. wikipedia.org The separation is performed in a narrow-bore capillary filled with an electrolyte buffer under the influence of a high-voltage electric field. wikipedia.org Analytes migrate at different velocities based on their charge-to-size ratio, allowing for excellent resolution of structurally similar compounds. wikipedia.orgcollectionscanada.gc.ca
CE has been successfully employed for the quantitative analysis of DNA methylation by separating 5-methylcytosine (B146107) from unmodified cytosine. nih.govnih.gov This demonstrates its potential for analyzing other modified bases, including this compound. The technique requires very small sample volumes (<1 µg of DNA) and can be coupled with highly sensitive detection methods, such as laser-induced fluorescence (LIF), by derivatizing the analytes with a fluorescent tag. nih.govconsensus.app This approach provides the sensitivity needed to detect rare modifications in biological samples. nih.gov
Mass Spectrometry for Structural Confirmation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides definitive structural information through mass measurement and fragmentation analysis, and when coupled with a separation technique like LC or GC, it offers highly sensitive and selective quantification. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This capability is crucial for unambiguously determining the elemental formula of an unknown compound or confirming the identity of a synthesized molecule like this compound. By distinguishing between molecules with very similar nominal masses, HRMS enhances confidence in compound identification. acs.org Automated workflows combining UHPLC with HRAM-MS/MS have been developed for the rapid and accurate identification of modified nucleosides in complex biological samples, such as urine. acs.org
Table 2: Theoretical Mass Data for this compound This table provides calculated mass values that would be used for identification via HRMS.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₄F₃N₃O |
| Monoisotopic Mass | 179.0307 g/mol |
| Protonated Ion [M+H]⁺ | 180.0385 |
| Sodium Adduct [M+Na]⁺ | 202.0204 |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like nucleosides, making it the preferred method for LC-MS analysis. nih.gov ESI generates intact protonated molecules [M+H]⁺ in the gas phase with minimal fragmentation.
Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantitative analysis. nih.gov In this process, the protonated molecule of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nih.gov For nucleosides, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase. nih.gov Further fragmentation of the nucleobase ion can provide additional structural details. nih.gov LC-ESI-MS/MS is considered a gold standard for the reliable quantification of modified cytosines in DNA and other biological matrices due to its exceptional precision and sensitivity. nih.govresearchgate.netnih.gov
Spectroscopic Detection Methods (beyond structural characterization)
Spectroscopic techniques are pivotal in the analysis of this compound, offering high sensitivity and the ability to probe the molecular environment. While foundational methods like NMR and mass spectrometry are crucial for structural elucidation, other spectroscopic approaches are tailored for detection and quantification, especially at low concentrations. These methods often rely on the strategic chemical modification of the target molecule to introduce a responsive spectroscopic handle.
Fluorescence spectroscopy is a powerful analytical tool renowned for its exceptional sensitivity and selectivity. The inherent fluorescence of this compound itself is not typically sufficient for sensitive detection in complex mixtures. Therefore, derivatization strategies are employed to attach a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength—to the this compound molecule. This process, known as fluorescence labeling or tagging, significantly enhances the detectability of the compound.
The derivatization reaction typically targets a reactive functional group on the cytosine ring, such as the exocyclic amine. A variety of fluorescent derivatizing agents, possessing reactive groups like isothiocyanates, sulfonyl chlorides, or N-hydroxysuccinimidyl esters, can be utilized to covalently link a fluorophore to the this compound. The choice of the fluorophore is critical and depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the analytical system.
Upon successful derivatization, the resulting fluorescent-tagged this compound can be detected and quantified using techniques such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. This approach offers several advantages, including high sensitivity (down to picomolar or even femtomolar concentrations), a wide dynamic range, and the potential for multiplexed detection by using different fluorophores.
| Derivatization Strategy | Target Functional Group | Example Derivatizing Agent Class | Resulting Linkage | Detection Method |
| Amine-reactive labeling | Exocyclic amine (-NH2) | Isothiocyanates | Thiourea | Fluorescence Spectroscopy, HPLC-Fluorescence |
| Amine-reactive labeling | Exocyclic amine (-NH2) | Sulfonyl chlorides | Sulfonamide | Fluorescence Spectroscopy, HPLC-Fluorescence |
| Amine-reactive labeling | Exocyclic amine (-NH2) | N-hydroxysuccinimidyl esters | Amide | Fluorescence Spectroscopy, HPLC-Fluorescence |
Fluorous chemistry provides a unique and powerful method for the separation and purification of molecules, which can be indirectly coupled with detection methods. A fluorous tag is a functional group with a high fluorine content, typically a perfluoroalkyl chain. The principle behind fluorous separation lies in the unique solubility properties of highly fluorinated compounds, which exhibit a strong preference for fluorous solvents (e.g., perfluorohexane) over aqueous or common organic solvents.
In the context of this compound, a fluorous tag can be chemically attached to the molecule. This "tagged" compound can then be easily separated from a complex mixture through a process called fluorous solid-phase extraction (F-SPE). In F-SPE, the mixture is passed through a cartridge containing a fluorous stationary phase (e.g., silica (B1680970) gel with a bonded perfluoroalkyl phase). The fluorous-tagged this compound is selectively retained on the column, while non-fluorous impurities are washed away. The tagged compound can then be eluted with a fluorous solvent.
While the fluorous tag itself is not typically a chromophore or fluorophore for direct spectroscopic detection, its primary role is in the highly efficient separation and purification of the target analyte. Once the fluorous-tagged this compound is isolated, the tag can be cleaved, and the purified compound can be analyzed by other sensitive detection methods. Alternatively, the fluorous tag can be designed to also contain a reporter group for subsequent detection.
The use of fluorous tags offers a significant advantage in simplifying complex sample matrices, thereby reducing interference and enhancing the reliability of subsequent analytical measurements.
| Fluorous Tagging and Separation Workflow | |
| Step 1: Tagging | Covalent attachment of a fluorous tag to this compound. |
| Step 2: Separation | Application of the mixture to a fluorous solid-phase extraction (F-SPE) cartridge. |
| Washing the cartridge with a non-fluorous solvent to remove impurities. | |
| Elution of the fluorous-tagged compound with a fluorous solvent. | |
| Step 3: Detagging (Optional) | Cleavage of the fluorous tag to yield the purified this compound. |
| Step 4: Analysis | Detection and quantification of the purified compound by a suitable analytical method. |
An exploration of this compound reveals its significant utility as a specialized tool in the fields of chemical biology and material science. This modified nucleobase, distinguished by the presence of a trifluoromethyl group at the 5-position of the cytosine ring, offers unique physicochemical properties that are leveraged in the design of molecular probes, the development of modified oligonucleotides, and the investigation of enzyme mechanisms.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Complex Analogs
The synthesis of fluorinated nucleosides has evolved significantly, moving beyond traditional methods to embrace more efficient and stereoselective strategies. mdpi.com Early approaches often suffered from low yields or a lack of stereocontrol, but modern organic synthesis now provides a robust platform for creating complex analogs of 5-(Trifluoromethyl)-cytosine.
Future work is expected to focus on:
Late-Stage Trifluoromethylation: Developing new reagents and catalytic systems to introduce the CF3 group onto pre-assembled and complex cytosine-containing scaffolds. This approach offers greater flexibility and efficiency compared to building the molecule from a trifluoromethylated precursor.
Stereoselective Glycosylation: Refining glycosylation reactions that couple this compound with exotic or functionally-rich sugar moieties. mdpi.com Techniques employing catalysts like zinc chloride have already shown promise in improving the yield of the desired β-isomer, which is crucial for biological activity. mdpi.com
Combinatorial Chemistry: Utilizing high-throughput synthesis platforms to generate large libraries of this compound analogs. By systematically varying other positions on the pyrimidine (B1678525) ring or the attached sugar, researchers can rapidly screen for molecules with enhanced therapeutic properties or specific functionalities for research applications. For instance, the synthesis of pyrazole (B372694) N-nucleosides and other heterocyclic derivatives has demonstrated the potential for creating structurally diverse and biologically active compounds. nih.gov
| Synthetic Strategy | Key Objective | Potential Application |
| Late-Stage Trifluoromethylation | Increase synthetic efficiency and access to complex structures | Rapid generation of diverse drug candidates |
| Stereoselective Glycosylation | Control stereochemistry at the anomeric carbon (β-isomer) | Development of potent antiviral/antitumor nucleoside analogs |
| Combinatorial Synthesis | Create large, diverse libraries of compounds | High-throughput screening for novel biological activities |
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of this compound when incorporated into DNA or RNA, or as it interacts with proteins, is critical to unlocking its potential. While standard techniques provide static structural information, advanced spectroscopic methods can offer unprecedented insights into its molecular motions, excited-state properties, and interactions on femtosecond to millisecond timescales.
Emerging research will likely leverage:
Ultrafast Spectroscopy: Techniques like transient absorption and two-dimensional infrared (2D-IR) spectroscopy can track the flow of vibrational energy through the molecule after photoexcitation. This is crucial for understanding the photostability of DNA containing this analog and how the CF3 group influences the decay pathways that protect genetic information from UV damage. nih.govdntb.gov.ua
Photoelectron Circular Dichroism (PECD): PECD is a powerful technique for chiral differentiation and is highly sensitive to chemical substitutions. rsc.org Applying PECD to this compound and its nucleosides can provide detailed information about their conformation and electronic structure in the gas phase, serving as a benchmark for theoretical models. rsc.org
Advanced NMR Techniques: Multi-dimensional and solid-state NMR spectroscopy can elucidate the structure and dynamics of oligonucleotides containing this compound. 19F-NMR is particularly powerful, as the fluorine nucleus serves as a sensitive probe of the local microenvironment, reporting on conformational changes, binding events, and hydration status without interference from other biological signals.
Computational Integration for Predictive Modeling
Computational chemistry provides a powerful lens through which to predict and interpret the behavior of this compound at the atomic level. Density Functional Theory (DFT) and other ab initio methods are becoming indispensable tools for guiding experimental work. bu.ac.bdresearchgate.net
Future computational efforts will be directed towards:
Predicting Reactivity and Properties: Using DFT to calculate properties like molecular hardness and electronic surface potential can help predict the reactivity of different sites on the molecule. researchgate.net This can guide the design of new synthetic routes and help explain the biological activity of its analogs.
Modeling DNA/RNA Duplexes: Molecular dynamics (MD) simulations can model how the incorporation of this compound affects the structure, stability, and flexibility of DNA and RNA duplexes. These models can predict changes in groove width, helical twist, and base-pairing stability. nih.gov
Simulating Protein-Nucleic Acid Interactions: Docking and MD simulations can predict how the trifluoromethyl group influences the binding of proteins, such as DNA methyltransferases or transcription factors, to their target sequences. nih.gov This is essential for understanding its potential role in epigenetics and gene regulation.
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Understanding chemical stability and guiding synthesis |
| Molecular Dynamics (MD) | Conformational dynamics of DNA/RNA containing the analog | Effects on duplex stability and protein recognition |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme reaction mechanisms | Elucidating the mechanism of action for therapeutic analogs |
Exploration in Synthetic Biology Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. The unique properties of this compound make it an attractive candidate for incorporation into engineered biological circuits and organisms.
Key research avenues include:
Genetic Code Expansion: Exploring the use of this compound as a component of an unnatural base pair (UBP). This would expand the genetic alphabet beyond the natural four bases, allowing for the site-specific incorporation of novel functionalities into DNA and RNA.
Engineered Gene-Directed Prodrug Therapy: Designing novel therapeutic systems based on the selective metabolic conversion of a non-toxic prodrug. Drawing inspiration from the cytosine deaminase system that converts 5-fluorocytosine (B48100) to the toxic 5-fluorouracil (B62378), a system could be engineered where an enzyme selectively processes a this compound-containing prodrug into an active therapeutic agent only in target cells (e.g., cancer cells). nih.gov
Orthogonal Biosystems: The selective incorporation of 5-(Trifluoromethyl)-deoxycytidine into the DNA of certain viruses due to the unique specificity of viral kinases points to its potential for creating orthogonal genetic systems. One could engineer cells or viruses that rely on this unnatural base for replication, creating a biological firewall that prevents genetic information from escaping into natural organisms.
Uncovering New Fundamental Biochemical Roles
While much of the focus on modified cytosines has been on 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) in epigenetics, the introduction of a trifluoromethyl group presents an opportunity to probe and potentially modulate biological processes in new ways. nih.govwikipedia.org
Future research aims to uncover:
Epigenetic Modulation: Investigating whether this compound can act as an epigenetic mark. Its bulky and highly electronegative nature would drastically alter the surface of the DNA major groove, potentially blocking the binding of methyltransferases or recruiting new, unknown reader proteins, thereby altering gene expression patterns.
A Probe for DNA-Protein Interactions: Incorporating this compound into specific DNA sequences can serve as a powerful biophysical probe. The 19F NMR signal provides a sensitive handle to study how proteins, such as transcription factors or DNA repair enzymes, interact with and dynamically alter the DNA structure upon binding.
Modulation of DNA Stability and Structure: The strong electron-withdrawing effect of the CF3 group can alter the pKa of the base and its hydrogen bonding pattern, potentially leading to the formation of non-canonical structures like i-motifs or influencing the B-to-Z DNA transition. Understanding these fundamental effects is a key step toward designing DNA-based nanomaterials with tunable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
